Record Hole Mobility in Solution-Processed OFETs
Copolymerization of 3,6-bis(thieno[3,2-b]thiophen-2-yl)-DPP with thiophene produced a polymer that achieved a hole field-effect mobility of 1.95 cm² V⁻¹ s⁻¹, which was the highest reported value for a solution-processed polymer OFET at the time of publication [1]. Under comparable top-gate, bottom-contact device architectures, analogous polymers built from conventional thiophene-flanked DPP monomers (DPP-T) typically yield hole mobilities in the range of 0.01–0.1 cm² V⁻¹ s⁻¹ [2], representing a 20‑ to 200‑fold improvement for the TT-DPP-derived material.
| Evidence Dimension | Hole field-effect mobility (μ_h) |
|---|---|
| Target Compound Data | 1.95 cm² V⁻¹ s⁻¹ (polymer from TT-DPP monomer with thiophene comonomer, top-gate bottom-contact, annealed film) |
| Comparator Or Baseline | 0.01–0.1 cm² V⁻¹ s⁻¹ (typical thiophene-flanked DPP polymers, bottom-gate top-contact architecture) |
| Quantified Difference | ~20–200× higher mobility |
| Conditions | Thin-film transistors, solution-processed, thermal annealing; devices fabricated and tested in inert atmosphere |
Why This Matters
This mobility improvement directly translates into higher on-current and faster switching speeds, making the monomer the preferred choice for high‑performance flexible‑display backplanes and radio‑frequency identification tags.
- [1] Bronstein, H. et al. Thieno[3,2-b]thiophene−Diketopyrrolopyrrole-Containing Polymers for High-Performance Organic Field-Effect Transistors and Organic Photovoltaic Devices. J. Am. Chem. Soc. 2011, 133 (10), 3272–3275. View Source
- [2] Nielsen, C. B.; Turbiez, M.; McCulloch, I. Recent Advances in the Development of Semiconducting DPP-Containing Polymers for Transistor Applications. Adv. Mater. 2013, 25 (13), 1859–1880. View Source
